molecular formula C7H10BNO2 B578006 (2-Ethylpyridin-3-yl)boronic acid CAS No. 1310384-02-1

(2-Ethylpyridin-3-yl)boronic acid

Cat. No.: B578006
CAS No.: 1310384-02-1
M. Wt: 150.972
InChI Key: XHYBEDDNBACEEH-UHFFFAOYSA-N
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Description

(2-Ethylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with an ethyl group at the second position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. Palladium-catalyzed cross-coupling and iridium-catalyzed C-H borylation are particularly favored due to their efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Alcohols or Phenols: Formed from oxidation of the boronic acid group.

Scientific Research Applications

(2-Ethylpyridin-3-yl)boronic acid has diverse applications in scientific research:

Future Directions

Boronic acids, including “(2-Ethylpyridin-3-yl)boronic acid”, have potential for future applications in various fields. They are increasingly being used in the design of drugs , and their unique properties make them promising candidates for the development of new drugs . Additionally, boronic acids are being explored for their potential in materials chemistry, such as in the construction of polymers with reversible properties .

Comparison with Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the pyridine ring.

    Pyridin-3-ylboronic Acid: Similar structure but without the ethyl group at the second position.

    (2-Methylpyridin-3-yl)boronic Acid: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: (2-Ethylpyridin-3-yl)boronic acid is unique due to the presence of both the ethyl group and the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in applications requiring specific structural features.

Properties

IUPAC Name

(2-ethylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-2-7-6(8(10)11)4-3-5-9-7/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYBEDDNBACEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694478
Record name (2-Ethylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-02-1
Record name (2-Ethylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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